Acetamide
Overview
Description
Acetamide, also known as ethanamide, is an organic compound with the chemical formula CH₃CONH₂. It is derived from acetic acid and is the simplest amide. This compound is a colorless, hygroscopic solid that is odorless in its pure form but may have a mousy odor when impure. It is soluble in water, ethanol, and other organic solvents. This compound finds use as a plasticizer, industrial solvent, and in various chemical synthesis processes .
Laboratory Synthesis:
Dehydration of Ammonium Acetate: this compound can be synthesized by heating ammonium acetate, which results in the release of water and formation of this compound: [ \text{NH}_4\text{CH}_3\text{CO}_2 \rightarrow \text{CH}_3\text{CONH}_2 + \text{H}_2\text{O} ]
Ammonolysis of Acetylacetone: Another method involves the reaction of acetylacetone with ammonia under reductive amination conditions to yield this compound.
Industrial Production:
Hydrolysis of Acetonitrile: On an industrial scale, this compound is often produced by the hydrolysis of acetonitrile in the presence of water: [ \text{CH}_3\text{CN} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CONH}_2 ]
Dehydration of Ammonium Acetate: Similar to laboratory synthesis, industrial production also involves the dehydration of ammonium acetate.
Mechanism of Action
Target of Action
Acetamide’s primary target is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a strain of bacteria
Mode of Action
It is known that this compound negatively regulates the expression of the aliphatic amidase operon . Amidase is an enzyme that catalyzes the hydrolysis of amides, a process that could be inhibited by this compound .
Biochemical Pathways
This compound is involved in the biosynthesis of Indole-3-acetic acid (IAA), a plant hormone. The biosynthesis of IAA describes three separate pathways classified in terms of their intermediates—indole acetonitrile (IAN), indole this compound (IAM), and indole pyruvic acid (IPA) . This compound is part of the IAM pathway .
Result of Action
It has been suggested that this compound might have antimicrobial, anti-inflammatory, and anti-arthritic functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the persistence and efficacy of this compound herbicides were studied at application timings from fall to preemergence (PRE) on mollisols (1.1 to 2.8% organic carbon) . The study found that the timing of application influenced the persistence and efficacy of the this compound herbicides .
Biochemical Analysis
Biochemical Properties
Acetamide can be utilized by certain organisms as a sole source of carbon via the process of deamidation . This process occurs in the presence of the enzyme acylamidase . The ability to utilize this compound can be used to differentiate between the fermentative group of organisms and the oxidative group of organisms .
Cellular Effects
The utilization of this compound by bacteria results in the breakdown of ammonium salts into ammonia . This increase in ammonia can affect the pH of the environment, potentially influencing cellular function .
Molecular Mechanism
The molecular mechanism of this compound utilization involves the enzymatic action of acylamidase . This enzyme catalyzes the deamidation of this compound, resulting in the release of ammonia .
Temporal Effects in Laboratory Settings
In laboratory settings, the utilization of this compound by bacteria can be observed over time. The change in color of the medium after growth, from green to blue, indicates the release of ammonia and thus the utilization of this compound .
Metabolic Pathways
This compound is involved in the metabolic pathway of deamidation, catalyzed by the enzyme acylamidase . This process results in the release of ammonia and the production of acetate .
Chemical Reactions Analysis
Acetamide undergoes various chemical reactions, including:
Oxidation:
- This compound can be oxidized to produce acetic acid and nitrogen gas under specific conditions.
Reduction:
- Reduction of this compound can yield ethylamine, especially when using reducing agents like lithium aluminum hydride.
Substitution:
- This compound can undergo substitution reactions, such as the formation of N-substituted acetamides when reacted with alkyl halides.
Hydrolysis:
- Acidic or basic hydrolysis of this compound results in the formation of acetic acid and ammonia: [ \text{CH}_3\text{CONH}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{NH}_3 ]
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Scientific Research Applications
Acetamide has a wide range of applications in scientific research:
Chemistry:
- Used as a solvent for various organic and inorganic compounds.
- Employed in the synthesis of other chemical compounds, such as methylamine and acetic acid derivatives.
Biology:
- Utilized in the study of enzyme kinetics and protein structure due to its ability to form hydrogen bonds.
Medicine:
- Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry:
- Used as a plasticizer in polymer production.
- Acts as a stabilizer and penetrating agent in various industrial processes .
Comparison with Similar Compounds
Acetamide is often compared with other amides, such as:
N,N-Dimethylthis compound (DMA):
Structure: DMA has two methyl groups attached to the nitrogen atom, making it more hydrophobic.
Usage: DMA is more widely used as a solvent in industrial applications due to its higher solubility and lower toxicity.
Formamide:
Structure: Formamide has a single hydrogen atom attached to the nitrogen, making it the simplest amide.
Usage: Formamide is used as a solvent and in the production of pharmaceuticals and agrochemicals.
Urea:
Structure: Urea has two amide groups attached to a single carbon atom.
Usage: Urea is widely used as a fertilizer and in the production of plastics and resins.
Uniqueness of this compound:
- This compound’s simplicity and ability to form hydrogen bonds make it a versatile compound in both laboratory and industrial settings. Its unique balance of hydrophilicity and hydrophobicity allows it to interact with a wide range of molecules, making it valuable in various applications .
Properties
IUPAC Name |
acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFVBJFMPXGRIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO, Array, CH3CONH2 | |
Record name | ACETAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16061 | |
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Record name | ACETAMIDE | |
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Record name | acetamide | |
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URL | https://en.wikipedia.org/wiki/Acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
74330-92-0 | |
Record name | Acetamide, homopolymer | |
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DSSTOX Substance ID |
DTXSID7020005 | |
Record name | Acetamide | |
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Molecular Weight |
59.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetamide appears as colorless crystals with a mousy odor (NTP, 1999). Low toxicity., Colorless, deliquescent solid; [Hawley] Colorless crystals; [MSDSonline], Solid, COLOURLESS DELIQUESCENT CRYSTALS., Colorless crystals | |
Record name | ACETAMIDE | |
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Boiling Point |
430 °F at 760 mmHg (NTP, 1992), 222 °C at 760 mm Hg, 221.00 to 222.00 °C. @ 760.00 mm Hg, 222 °C, 430 °F | |
Record name | ACETAMIDE | |
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Solubility |
Very soluble (greater than or equal to 100 mg/mL at 72 °F) (NTP, 1992), In water, 7.05X10+5 mg/L at 24.5 °C, One gram dissolves in 0.5 mL water, 2 mL alcohol, 6 mL pyridine, Soluble in chloroform, glycerol, hot benzene, Slightly soluble in ether, 2250 mg/mL at 25 °C, Solubility in water, g/100ml: 200 | |
Record name | ACETAMIDE | |
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Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031645 | |
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Density |
1.159 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.159 at 20 °C/4 °C, 1.16 g/cm³, 1.159 | |
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Vapor Pressure |
1 mmHg at 149 °F (NTP, 1992), 0.04 [mmHg], 0.0182 mm Hg at 25 °C /OECD Guideline 104 (Vapor Pressure Curve)/, Vapor pressure, Pa at 65 °C: 133, 1 mmHg at 149 °F | |
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Color/Form |
Deliquescent hexagonal crystals, Trigonal monoclinic crystals from alcohol and ether | |
CAS No. |
60-35-5 | |
Record name | ACETAMIDE | |
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Record name | ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XOE1JSO29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ACETAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/831 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
180.1 °F (NTP, 1992), 81.16 °C, 82 - 83 °C, 81 °C, 180.1 °F | |
Record name | ACETAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16061 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4006 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ACETAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0233 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETAMIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/831 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of acetamide?
A1: this compound has the molecular formula CH3CONH2 and a molecular weight of 59.07 g/mol. []
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly employ FTIR, 1H-NMR, 13C-NMR, and mass spectrometry to characterize this compound and its derivatives. [, ]
Q3: How does the structure of this compound impact its reactivity?
A4: The presence of the amide group (NHCO) significantly influences this compound's reactivity. The nitrogen atom, with its lone pair of electrons, can participate in nucleophilic reactions. [, ] Additionally, the carbonyl group (C=O) is susceptible to attack by nucleophiles.
Q4: How does the proton exchange rate of this compound compare to that of thiothis compound?
A5: Studies using 15N NMR spectroscopy reveal that the base-catalyzed proton exchange for thiothis compound is about 1000 times faster than that of this compound at 25°C. Conversely, the acid-catalyzed exchange is 260 times slower for thiothis compound compared to this compound. []
Q5: Can this compound be used as a nitrogen source for phytoplankton growth?
A6: Yes, research shows that this compound is an excellent nitrogen source for the growth of Emiliania huxleyi, a cosmopolitan phytoplankton species. This utilization involves the transport of this compound into the cell followed by degradation to ammonia, possibly via amide-specific enzymes. []
Q6: How does this compound impact the anatomical structure of cocklebur plants grown in a calcium-deficient nutrient medium?
A7: Experiments demonstrate that treating calcium-deficient cocklebur plants with alpha-naphthalene this compound delays the appearance of calcium deficiency symptoms, particularly at higher temperatures (75°F). Treated plants exhibit more normal cell size and lignification compared to untreated plants. []
Q7: How does this compound interact with the amide sensor protein AmiC?
A8: Studies using X-ray and neutron scattering reveal that this compound promotes the formation of AmiC trimers. This ligand-dependent oligomerization is a unique characteristic of AmiC compared to other members of the periplasmic binding protein superfamily. []
Q8: Can this compound be used to synthesize other compounds?
A9: Yes, this compound serves as a versatile building block in organic synthesis. Researchers utilize it to prepare various heterocyclic compounds, including thiazolidines, imidazolidines, oxazoles, and pyridines. []
Q9: What is the role of this compound in the synthesis of N-hexylthis compound?
A10: this compound acts as a reactant in the rhodium-catalyzed reductive amidation of hexanal to produce N-hexylthis compound. [] The reaction proceeds through the nucleophilic addition of this compound to hexanal, forming an intermediate that is subsequently hydrogenated to the desired product.
Q10: Can this compound derivatives function as anti-cancer agents?
A11: Yes, research indicates that certain benzimidazole-containing this compound derivatives, such as 3a and 3b, exhibit neuroprotective effects against ethanol-induced neurodegeneration in rat models. These derivatives ameliorate oxidative stress and neuroinflammation, suggesting potential as anti-cancer agents. []
Q11: Can this compound derivatives act as H1-antihistamines?
A12: Researchers have synthesized a series of β-[2-(alkoxyethyl)oxy]- and β-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides incorporating various N-heteryl moieties, and evaluated their in vitro antihistaminic activity. While the results showed some activity, further research is needed to optimize their potency and selectivity. []
Q12: Are there this compound derivatives that exhibit antibacterial activity?
A13: Yes, studies show that α-substituted N4-acetamide derivatives of ciprofloxacin and norfloxacin demonstrate promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. []
Q13: How is this compound metabolized in the body?
A15: this compound is primarily metabolized in the liver via hydrolysis to acetate and ammonia. [] The acetate can be further metabolized to carbon dioxide and water, while ammonia is converted to urea and excreted in the urine.
Q14: How are this compound levels in food products measured?
A17: A sensitive and accurate method for quantifying this compound in milk, beef, and coffee involves derivatization with 9-xanthydrol followed by analysis using gas chromatography/mass spectrometry. [] This method minimizes artifactual this compound formation observed in traditional direct injection techniques.
Q15: What considerations are important for the analytical method validation of this compound?
A15: Validation of analytical methods for this compound should include assessment of accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability. These parameters ensure the reliability and accuracy of the analytical data.
Q16: Is this compound biodegradable?
A19: Yes, this compound can be degraded by bacteria like Bacillus sphaericus under aerobic conditions. [] The degradation process involves hydrolysis of this compound to acetate and ammonia.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.